molecular formula C14H18N2O2 B1233917 (5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one

(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one

Cat. No. B1233917
M. Wt: 246.3 g/mol
InChI Key: NJKOKKQZGZQPAS-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-4-oxanone is a member of phenylhydrazines.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • NMR Spectroscopy in Characterizing Compounds : A study by Lyčka (2017) utilized NMR spectroscopy for characterizing compounds similar to the specified chemical, highlighting the technique's usefulness in determining positions of acidic protons and azo-hydrazo content (Lyčka, 2017).

  • Synthesis of Related Compounds : Adib et al. (2013) described a simple synthesis method for compounds structurally related to (5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one, emphasizing efficient production methods (Adib et al., 2013).

  • Efficient Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Mohammadi Ziarani et al. (2011) achieved efficient synthesis of tetrahydrobenzo[b]pyran derivatives, providing insights into the synthesis process of similar compounds (Mohammadi Ziarani et al., 2011).

Potential Biological Activities

  • Computational Evaluation of Reactivity and Pharmaceutical Potential : Thomas et al. (2018) conducted a detailed computational evaluation of the reactivity and pharmaceutical potential of pyrazole derivatives, which may shed light on the properties of related compounds (Thomas et al., 2018).

  • Antibacterial and Antifungal Activities : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities, suggesting potential biological applications for similar compounds (Hassan, 2013).

properties

Product Name

(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

(5Z)-2,2-dimethyl-5-[(4-methylphenyl)hydrazinylidene]oxan-4-one

InChI

InChI=1S/C14H18N2O2/c1-10-4-6-11(7-5-10)15-16-12-9-18-14(2,3)8-13(12)17/h4-7,15H,8-9H2,1-3H3/b16-12-

InChI Key

NJKOKKQZGZQPAS-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C\2/COC(CC2=O)(C)C

SMILES

CC1=CC=C(C=C1)NN=C2COC(CC2=O)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NN=C2COC(CC2=O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one

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